N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Description
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-A]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(5-18-3)14-10(16)9-4-13-12-15(11(9)17)8(2)6-19-12/h4,6-7H,5H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWMBFYCNCSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . One efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . Industrial production methods often employ multicomponent reactions under environmentally friendly conditions, such as sonochemical reactions in accordance with green chemistry principles .
Chemical Reactions Analysis
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the active methylene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogen-containing compounds, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity . For example, it can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, its structural similarity to purine enables it to interfere with nucleotide metabolism, contributing to its anticancer properties .
Comparison with Similar Compounds
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can be compared with other thiazolo[3,2-A]pyrimidine derivatives, such as:
2-Substituted Thiazolo[3,2-A]pyrimidines: These compounds also exhibit significant biological activities, including antitumor and antibacterial properties.
Thiazolo[3,2-A]pyridines: These compounds are known for their antimicrobial and antitumor activities.
Thiazole Derivatives: Compounds like thiazole and pyranothiazole derivatives have diverse applications in medicinal chemistry, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypropan-2-yl group, which enhances its biological activity and specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
